

Technical Guide: Promethazine Sulfoxide-d6 (CAS No. 1189892-93-0)

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Compound of Interest

Compound Name: Promethazine Sulfoxide-d6

Cat. No.: B563530

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine Sulfoxide-d6 is the deuterium-labeled analog of Promethazine Sulfoxide, a primary metabolite of the first-generation antihistamine, Promethazine.[1][2][3][4] Due to its isotopic labeling, **Promethazine Sulfoxide-d6** serves as an invaluable tool in analytical and clinical research, particularly as an internal standard for the accurate quantification of Promethazine and its metabolites in biological matrices.[4] This technical guide provides a comprehensive overview of its chemical properties, metabolic pathway, and a general experimental workflow for its application in pharmacokinetic studies.

Chemical and Physical Data

Promethazine Sulfoxide-d6 is a stable isotope-labeled compound that is chemically identical to Promethazine Sulfoxide, with the exception of six deuterium atoms replacing six hydrogen atoms on the N,N-dimethyl group.[1] This mass difference allows for its differentiation in mass spectrometry-based analytical methods.

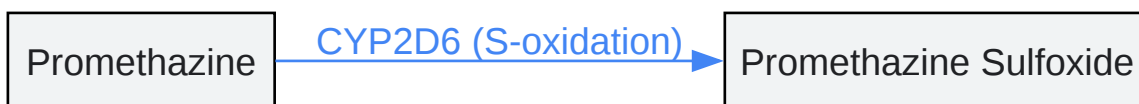
Property	Value	Reference
CAS Number	1189892-93-0	[1]
Molecular Formula	C ₁₇ H ₁₄ D ₆ N ₂ OS	[1][2][5]
Molecular Weight	306.46 g/mol	[1][2][5]
Appearance	Dark Red Solid	[6]
Purity	Typically >95% (HPLC)	[1]
Storage	-20°C, under inert atmosphere	[1][6]
Synonyms	N,N,-Di(methyl-d6),α-methyl-10H-phenothiazine-10-ethanamine 5-Oxide; Promethazine EP Impurity D-d6	[1][4]
Unlabeled CAS No.	7640-51-9	[1]

Metabolism of Promethazine to Promethazine Sulfoxide

The biotransformation of Promethazine in humans is extensive, with Promethazine Sulfoxide being one of the predominant metabolites.[3][4] This metabolic process is primarily mediated by the cytochrome P450 enzyme system in the liver.

Metabolic Pathway

The key step in the formation of Promethazine Sulfoxide is the S-oxidation of the phenothiazine ring of Promethazine. This reaction is catalyzed mainly by the cytochrome P450 isoform CYP2D6.[1][2]



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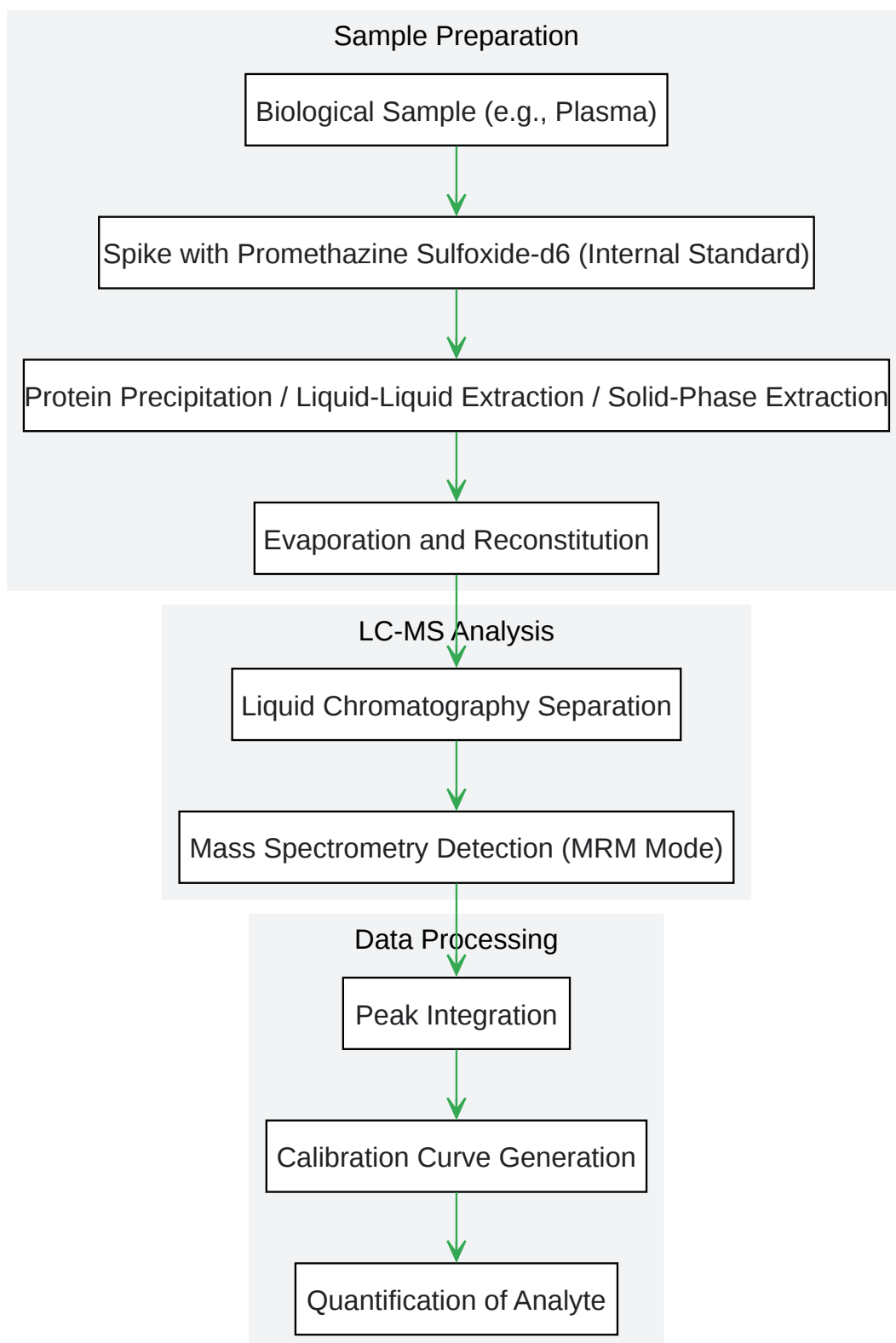
Caption: Metabolic conversion of Promethazine to Promethazine Sulfoxide.

Experimental Protocols: Application in Pharmacokinetic Studies

Promethazine Sulfoxide-d6 is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods for the quantification of Promethazine and its metabolites in biological samples such as plasma or urine. The following outlines a general experimental workflow.

General Workflow for Bioanalytical Method Development

A robust and reliable bioanalytical method is crucial for accurate pharmacokinetic assessments. The use of a stable isotope-labeled internal standard like **Promethazine Sulfoxide-d6** is best practice to correct for variability during sample preparation and analysis.



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Caption: General workflow for a pharmacokinetic study using an internal standard.

Detailed Methodological Considerations

- **Sample Preparation:** The goal is to extract the analyte (Promethazine and its metabolites) and the internal standard from the biological matrix while removing interfering substances. Common techniques include protein precipitation with acetonitrile or methanol, liquid-liquid extraction with an organic solvent, or solid-phase extraction for cleaner samples.
- **Internal Standard Spiking:** A known concentration of **Promethazine Sulfoxide-d6** is added to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process.
- **Liquid Chromatography (LC):** A reversed-phase C18 column is often suitable for the separation of Promethazine and its metabolites. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution.
- **Mass Spectrometry (MS):** A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
 - **Analyte (Promethazine Sulfoxide):** A specific MRM transition would be determined.
 - **Internal Standard (**Promethazine Sulfoxide-d6**):** The precursor ion will be 6 mass units higher than that of the unlabeled analyte, while the product ion may be the same or different, depending on the fragmentation pattern.
- **Calibration and Quantification:** A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve.

Conclusion

Promethazine Sulfoxide-d6 is an essential analytical tool for researchers and professionals in the fields of pharmacology, toxicology, and drug development. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for the analysis of Promethazine

and its metabolites. Understanding its properties and the metabolic pathway of its parent compound is critical for its effective application in pharmacokinetic and metabolic studies.

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